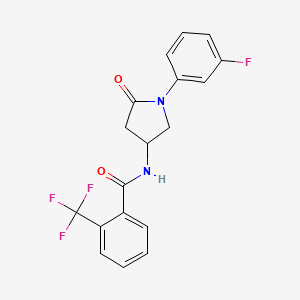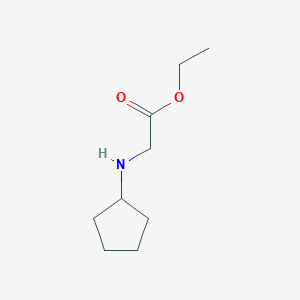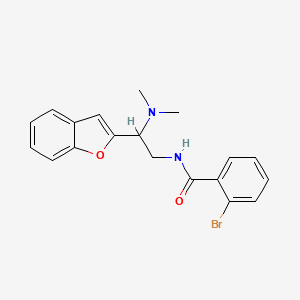
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. This compound is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate in the brain.
科学的研究の応用
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has numerous potential applications in neuroscience research. It can be used to study the role of EAATs in regulating glutamate levels in the brain, which is important for understanding the pathophysiology of various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can also be used to investigate the effects of altered glutamate levels on neuronal function and behavior.
作用機序
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide works by selectively inhibiting EAATs, which are responsible for removing glutamate from the synaptic cleft. By blocking EAATs, N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide increases the levels of extracellular glutamate, leading to enhanced excitatory neurotransmission. This mechanism of action makes N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide a valuable tool for studying the role of glutamate in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to increase extracellular glutamate levels in the brain, leading to enhanced excitatory neurotransmission. This can result in a range of biochemical and physiological effects, including altered synaptic plasticity, changes in neuronal firing patterns, and alterations in behavior. N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects in certain models of neurological disease.
実験室実験の利点と制限
One of the main advantages of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is its selectivity for EAATs, which allows for precise manipulation of glutamate levels in the brain. However, N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on neuronal function and behavior are not yet fully understood. Additionally, N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of new compounds that are more selective and potent inhibitors of EAATs. Additionally, N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can be used to investigate the role of glutamate in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. Finally, N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can be used to study the effects of altered glutamate levels on neuronal function and behavior, which has important implications for understanding the pathophysiology of neurological disorders.
合成法
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can be synthesized using a multistep process. The first step involves the synthesis of 1-(3-fluorophenyl)-pyrrolidin-3-one, which is then converted to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide using a series of chemical reactions. The final product is obtained through purification and isolation techniques.
特性
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-11-4-3-5-13(8-11)24-10-12(9-16(24)25)23-17(26)14-6-1-2-7-15(14)18(20,21)22/h1-8,12H,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEXBLPPLYZXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2672758.png)

![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride](/img/structure/B2672761.png)
![3-(2-Chlorophenyl)-5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2672763.png)



![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2672769.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2672770.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)
![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)